molecular formula C7H8F3NO B13051687 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B13051687
M. Wt: 179.14 g/mol
InChI Key: DZCLRWAAJGBYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine (: 1250563-61-1) is a chiral amine building block of significant interest in advanced organic synthesis and medicinal chemistry . This compound features a furan ring system, known for its aromaticity and role as a versatile synthon, substituted with a methyl group and a 1,1,1-trifluoroethylamine moiety . The integration of the trifluoromethyl group (CF 3 ) is a critical strategy in drug design, as it can profoundly alter a molecule's properties by enhancing metabolic stability, lipophilicity, and membrane permeability . As a specialized synthon, this amine is structurally related to N-2,2,2-trifluoroethylisatin ketimines , which are established scaffolds for constructing complex, trifluoromethyl-bearing architectures . Its primary research value lies in its application as a precursor for the synthesis of chiral spirooxindoles and other nitrogen-containing heterocycles via organocatalytic asymmetric cycloadditions . Such structures are core components in numerous bioactive molecules and pharmaceutical agents with documented activities, including protease inhibition, anticancer, and anti-tumor properties . Researchers can leverage this compound to introduce a chiral trifluoroethylamine motif into target molecules, a feature known to improve the efficacy and stability of lead compounds in drug discovery programs . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C7H8F3NO/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6H,11H2,1H3

InChI Key

DZCLRWAAJGBYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Trifluoromethyl Ketones

A common route involves first synthesizing the corresponding trifluoromethyl ketone intermediate, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone , followed by reductive amination or direct reduction to the amine.

  • Step 1: Preparation of the Ketone Intermediate
    This is typically achieved by reacting 5-methylfuran-2-carbaldehyde or 2-methylfuran with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst under controlled low-temperature conditions to avoid side reactions and preserve the furan ring integrity.

  • Step 2: Conversion of Ketone to Amine
    The ketone is then converted to the amine via reductive amination using ammonia or amine sources with reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with Raney nickel under mild conditions. Alternatively, the ketone can be converted to an imine intermediate followed by reduction.

Direct Alkylation of Ammonia with Haloalkyl Derivatives

Another approach involves the nucleophilic substitution of a trifluoromethyl-substituted haloalkane derivative with ammonia in excess to favor primary amine formation. However, this method can lead to mixtures of primary, secondary, and tertiary amines and requires careful control of stoichiometry and reaction conditions.

One-Pot Synthesis via Hydrazone Intermediates

Recent literature reports a one-pot synthesis involving the formation of hydrazone intermediates from trifluoromethyl ketones and hydrazine derivatives, followed by selective reduction to yield the target amine. This method offers good yields and stereochemical control.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Ketone formation 5-methylfuran + trifluoroacetic anhydride, Lewis acid catalyst, low temp (-20 to 0 °C), inert atmosphere Prevents oxidation and side reactions 70-85
Reductive amination Ketone + NH3 or amine + NaBH4 or Raney Ni, MeOH, room temp, H2 atmosphere (1 atm) Mild conditions preserve furan ring 60-80
Nucleophilic substitution Haloalkyl trifluoromethyl derivative + excess NH3, solvent (ethanol or THF), reflux Requires excess ammonia to favor primary amine 50-65
One-pot hydrazone method Ketone + hydrazine, pyridine, N-bromosuccinimide, THF/H2O, -20 °C to RT, followed by reduction Efficient, stereoselective, suitable for scale-up 63-86

Analytical and Purification Techniques

  • Purification is typically performed by extraction, recrystallization, or column chromatography to isolate the amine in high purity.
  • Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the presence of trifluoromethyl and amine groups.

Research Findings and Comparative Analysis

  • The reductive amination route offers better selectivity and yields compared to direct alkylation, which suffers from over-alkylation leading to secondary and tertiary amines.
  • The one-pot hydrazone strategy provides a versatile and efficient alternative, especially for compounds with sensitive functional groups like the furan ring.
  • Industrial scale synthesis relies on controlled ketone formation followed by catalytic hydrogenation, ensuring reproducibility and scalability.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive amination of ketone Ketone synthesis + reductive amination High selectivity, mild conditions Requires ketone intermediate
Nucleophilic substitution Haloalkyl derivative + NH3 Simple reagents Mixture of amines, lower selectivity
One-pot hydrazone approach Ketone + hydrazine + reduction Efficient, stereoselective More steps, specialized reagents

This detailed analysis shows that the most reliable and widely adopted method for preparing this compound involves the synthesis of the trifluoromethyl ketone intermediate followed by reductive amination under controlled conditions. Emerging methods like the hydrazone-mediated one-pot synthesis offer promising alternatives for improved yields and selectivity. The choice of method depends on the desired scale, purity, and available reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine can be categorized into several key areas:

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly in drug development:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, making them candidates for antidepressant therapies.
  • Anticancer Properties : Fluorinated compounds often show enhanced metabolic stability and bioavailability, which can be crucial for developing anticancer agents.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemical formulations due to their effectiveness:

  • Pesticide Development : The trifluoromethyl group enhances the lipophilicity of compounds, improving their penetration and efficacy as pesticides.

Materials Science

The unique properties of this compound allow for innovative applications:

  • Polymer Synthesis : Its incorporation into polymer matrices can improve properties such as thermal stability and chemical resistance.

Case Study 1: Antidepressant Activity

A study explored the synthesis of various fluorinated amines and their effects on serotonin transporters. The findings suggested that this compound exhibited promising inhibition rates comparable to established antidepressants.

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing the compound demonstrated a significant reduction in pest populations compared to untreated controls. This highlights its potential as an effective pesticide.

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistryAntidepressant DevelopmentEnhanced bioavailability
Anticancer AgentImproved metabolic stability
AgrochemicalsPesticide FormulationIncreased efficacy and penetration
Materials SciencePolymer AdditiveEnhanced thermal stability

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amine functionality play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compounds with aromatic heterocycles exhibit distinct electronic and steric properties. Key examples include:

Compound Name Molecular Formula Substituent Molecular Weight Key Features/Applications Reference
2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethan-1-amine C7H9F3N2 1-Methylpyrrole 190.16 Enhanced solubility due to pyrrole’s polarity; potential CNS activity
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine C11H18N2O Pyrrolidine + 5-methylfuran 194.27 Dual substituents may improve binding to GPCR targets
1-(Thiophen-2-yl)ethan-1-amine derivatives Varies Thiophene ~150–250 Sulfur atom enhances metal coordination; used in catalysis

Key Findings :

  • The 5-methylfuran substituent in the target compound provides moderate electron-withdrawing effects compared to pyrrole or thiophene, influencing reactivity in cross-coupling reactions .
  • Thiophene-containing analogues (e.g., 1-(thiophen-2-yl)ethan-1-amine) show utility in copper-catalyzed silylation reactions due to sulfur’s Lewis basicity .

Analogues with Substituted Phenyl Groups

Fluorinated phenyl derivatives are common in agrochemicals and pharmaceuticals:

Compound Name Molecular Formula Substituent Molecular Weight Key Features/Applications Reference
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C9H9F4N 4-(Trifluoromethyl)phenyl + F 207.17 High lipophilicity; herbicide intermediate
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl C9H10ClF4NO 3-Fluoro-4-methoxyphenyl 259.63 Methoxy group improves solubility; explored in anticancer research
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C10H12F3NO 4-Trifluoroethoxyphenyl 219.21 Ether linkage enhances metabolic stability

Key Findings :

  • Trifluoromethylphenyl derivatives (e.g., 2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine) are prevalent in sulfonylurea herbicides, leveraging fluorine’s electronegativity for target specificity .
  • Methoxy groups (e.g., in 3-fluoro-4-methoxyphenyl derivatives) improve aqueous solubility, critical for drug bioavailability .

Stereochemical and Enantiomeric Variants

Chiral trifluoroethylamines are significant in asymmetric synthesis:

Compound Name Molecular Formula Substituent Molecular Weight Key Features/Applications Reference
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl C8H7ClF4N 3-Fluorophenyl (S-configuration) 229.60 Chiral catalyst in enantioselective alkylation
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine HCl C8H7ClF4N 2-Fluorophenyl (S-configuration) 229.60 Used in synthesis of fluorinated APIs

Key Findings :

  • Stereospecificity in fluorinated amines (e.g., (S)-isomers) enhances binding affinity to enzymatic targets, as seen in antiviral drug candidates .

Biological Activity

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine (CAS No. 1250563-61-1) is a compound that has garnered interest in various fields including medicinal chemistry and toxicology due to its unique structural features, particularly the trifluoromethyl group and the furan ring. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological profiles based on available literature.

  • Molecular Formula: C7H8F3NO
  • Molecular Weight: 179.14 g/mol
  • Structural Features: The compound contains a trifluoromethyl group which enhances its lipophilicity and a furan moiety that can participate in π-π interactions with biomolecules.

The biological activity of this compound is hypothesized to involve:

  • Lipophilicity Enhancement: The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
  • Protein Interaction: The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially altering their function.
  • Metabolic Activation: Similar compounds have shown metabolic pathways leading to reactive intermediates that can interact with cellular components, suggesting a need for further investigation into its metabolic fate.

Anticancer Potential

Recent studies have indicated that compounds with similar structural characteristics may exhibit anticancer properties. For instance:

  • Inhibition of Cell Proliferation: Compounds with trifluoromethyl groups have demonstrated significant inhibitory effects on various cancer cell lines. For example, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong potential for further exploration in cancer therapeutics .

Toxicological Concerns

Research on the toxicity of furan derivatives has raised concerns regarding their long-term exposure effects:

  • Liver Toxicity: Studies indicate that metabolites of furan compounds can bind to proteins and DNA, leading to necrosis and fibrosis in liver tissues . The need for detailed toxicological assessments of this compound is essential to determine its safety profile.

Study on Metabolism and Toxicity

A study investigated the metabolic activation of 2-methylfuran (a related compound), which produces reactive metabolites capable of causing cellular damage. This suggests that similar pathways may exist for this compound:

  • In Vivo Studies: Subacute studies in rats revealed that the liver was the primary target for toxicity from related furan compounds . This emphasizes the need for similar studies on this compound.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231 cells
Liver ToxicityNecrosis and fibrosis observed in liver tissues
Protein InteractionPotential π-π stacking with aromatic residues

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